5-Chloro-6-benzoxazolamine

Description

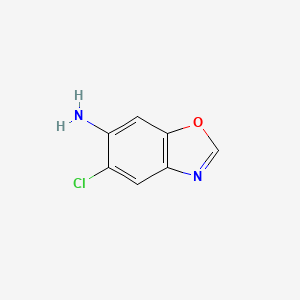

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEGGJATCKIJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1OC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652916 | |

| Record name | 5-Chloro-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916791-64-5 | |

| Record name | 5-Chloro-1,3-benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-6-benzoxazolamine (CAS: 916791-64-5) for Advanced Research Applications

This document provides a comprehensive technical overview of 5-Chloro-6-benzoxazolamine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique benzoxazole scaffold, functionalized with both an activating amino group and a deactivating chloro group, presents a versatile platform for synthetic derivatization and exploration of biological activity.

Core Chemical Identity and Properties

This compound is a substituted benzoxazole, a class of compounds known for a wide range of pharmacological activities.[1] The strategic placement of the chlorine atom and the amino group on the benzene ring influences the molecule's electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex target molecules.[2]

Table 1: Chemical Identifiers for this compound [2]

| Identifier | Value |

|---|---|

| CAS Number | 916791-64-5 |

| Molecular Formula | C₇H₅ClN₂O |

| Molecular Weight | 168.58 g/mol |

| IUPAC Name | 5-chlorobenzo[d]oxazol-6-amine |

| Synonyms | 5-chloro-1,3-benzoxazol-6-amine |

| InChI | InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2 |

| SMILES | C1=C(C(=CC2=C1OC=N2)Cl)N |

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid | Presumed at standard conditions. |

| Melting Point | 129 - 132 °C | Data for a related compound, 6-Chloro-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile.[3] Specific data for the title compound is not readily available. |

| Solubility | No data available | Expected to be soluble in organic solvents like THF, ethyl acetate. |

| Boiling Point | No data available | --- |

Synthesis and Mechanistic Insights

The preparation of this compound is crucial for its application in further synthetic endeavors. The most direct and commonly cited method involves the chemical reduction of a nitro-substituted precursor.

Primary Synthetic Route: Reduction of 5-Chloro-6-nitrobenzoxazole

This approach is favored due to the accessibility of the nitro-precursor and the efficiency of the reduction reaction. The transformation of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental and reliable process in organic synthesis.

Causality Behind Experimental Choices:

-

Solvent (Tetrahydrofuran - THF): THF is an excellent solvent for the starting material and is stable under hydrogenation conditions. Its relatively low boiling point simplifies removal during workup.

-

Catalyst (Raney Nickel): Raney Nickel is a highly effective and cost-efficient catalyst for the hydrogenation of nitro groups. It provides a large surface area for the reaction to occur.

-

Hydrogen Pressure (approx. 50 psi): This moderate pressure ensures a sufficient concentration of hydrogen is available to drive the reaction to completion in a reasonable timeframe without requiring specialized high-pressure equipment.

Experimental Protocol: Nitro Group Reduction [2]

-

Dissolution: Dissolve the starting material, 5-chloro-6-nitrobenzoxazole, in tetrahydrofuran (THF).

-

Catalyst Addition: Add a pre-washed slurry of Raney Nickel catalyst to the solution.

-

Hydrogenation: Place the reaction mixture in a pressure vessel and hydrogenate at approximately 50 psi at room temperature. The reaction is typically complete within 1.5 hours.

-

Workup: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by trituration with heptane, followed by cooling and filtration to obtain the final product, this compound.

Caption: Synthesis workflow for this compound via nitro reduction.

Alternative Synthetic Route: Electrophilic Chlorination

An alternative strategy involves the direct chlorination of a 6-aminobenzoxazole precursor. This method relies on an electrophilic aromatic substitution reaction. However, controlling the regioselectivity can be a significant challenge, as the amino group is a strong activating group and can direct substitution to multiple positions.

Reagents such as sulfuryl chloride or N-chlorosuccinimide (NCS) could be employed for this purpose.[2] The choice of solvent and reaction conditions would be critical to favor chlorination at the desired C-5 position. This route is generally considered less direct than the nitro-reduction pathway.

Applications in Drug Discovery and Medicinal Chemistry

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] this compound serves as a key building block for accessing novel derivatives with therapeutic potential.

-

Antiparasitic Research: Structurally related benzoxazole amides have been synthesized and evaluated in open-source drug discovery programs, such as the Drugs for Neglected Diseases initiative (DNDi). While some compounds showed poor activity against Leishmania donovani, several demonstrated moderate activity against various species of Trypanosoma, the parasite responsible for Chagas disease and African sleeping sickness.[2]

-

Anticancer Potential: The inclusion of a chlorine atom at the 5-position of the benzoxazole ring has been identified as an important structural feature for anticancer activity.[2] Studies on related derivatives have shown efficacy against breast cancer cell lines, highlighting the potential of this chemical space.[2]

-

Antimicrobial Activity: The broader class of benzoxazolinones, which share the core heterocyclic ring, are naturally occurring defense compounds in plants and have been investigated for their antibacterial and antifungal properties.[4][5] This suggests that derivatives of this compound could be explored for similar activities.

Caption: Potential applications derived from the this compound scaffold.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it must be handled with the standard precautions applied to new chemical entities of unknown toxicity. General guidance can be inferred from the SDS of structurally related compounds.[3][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[6][7] Wash hands thoroughly after handling.

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[6]

-

In case of skin contact: Wash off with soap and plenty of water.[6]

-

If inhaled: Move the person to fresh air.[6]

-

If swallowed: Rinse mouth with water.[6] In all cases of exposure, seek medical attention if symptoms persist.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

Conclusion and Future Outlook

This compound is a strategically functionalized heterocyclic compound with considerable value as a building block in medicinal chemistry. Its established synthesis via nitro-group reduction provides reliable access to the molecule. The demonstrated biological activities of related benzoxazoles in antiparasitic, anticancer, and antimicrobial research underscore the potential for developing novel therapeutic agents from this scaffold.

Future research should focus on the systematic structural modification of this compound, particularly through derivatization of the 6-amino group, to build libraries for comprehensive biological screening.[2] Such efforts could uncover new lead compounds for various disease targets, further solidifying the importance of this versatile chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound (916791-64-5) for sale [vulcanchem.com]

- 3. fishersci.com [fishersci.com]

- 4. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Synthesis of 5-chloro-6-nitrobenzoxazole precursor

An In-depth Technical Guide to the Synthesis of 5-chloro-6-nitrobenzoxazole: A Key Precursor in Modern Drug Development

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2][3] Its unique structure, bioisosteric to natural nucleic bases, allows it to interact effectively with various biopolymers, leading to a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3][4] Within this important class of molecules, 5-chloro-6-nitrobenzoxazole serves as a critical precursor and versatile building block for the synthesis of more complex pharmaceutical agents. The strategic placement of the chloro and nitro substituents provides reactive handles for further chemical modification, making its efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of a field-proven synthetic pathway to 5-chloro-6-nitrobenzoxazole. We will delve into the synthesis of the crucial intermediate, 2-amino-4-chloro-5-nitrophenol, and its subsequent cyclization to the target compound. The narrative emphasizes the causal relationships behind experimental choices, providing not just a protocol, but a transferable understanding of the underlying chemical principles.

Part 1: Synthesis of the Critical Intermediate: 2-Amino-4-chloro-5-nitrophenol

The most robust and commonly employed strategy for synthesizing the target benzoxazole hinges on the availability of a highly substituted ortho-aminophenol precursor. The synthesis of 2-amino-4-chloro-5-nitrophenol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity.[5][6] The following pathway, adapted from established industrial methods, utilizes a temporary protecting group and a ring-formation/ring-opening sequence to precisely install the required functional groups.[6]

Overall Synthetic Pathway for the Intermediate

The synthesis begins with the commercially available 2-amino-4-chlorophenol and proceeds through four key transformations: protection, cyclization, nitration, and deprotection/hydrolysis.

Caption: Synthetic route to the 2-amino-4-chloro-5-nitrophenol intermediate.

Step 1: Acylation (Protection) of 2-Amino-4-chlorophenol

Causality: The synthesis begins with the protection of the highly reactive amino group of 2-amino-4-chlorophenol. This is a critical step for two primary reasons:

-

Preventing Oxidation: The free amino group makes the aromatic ring highly susceptible to oxidation under the strongly acidic and oxidative conditions of the subsequent nitration step.

-

Directing Nitration: Converting the amino group (-NH₂) to an acetamido group (-NHCOCH₃) moderates its activating effect and provides steric hindrance, which helps to control the regioselectivity of the electrophilic nitration.

The reaction is typically performed using acetic anhydride.

Experimental Protocol:

-

Charge a suitable reaction vessel with 2-amino-4-chlorophenol.

-

Add a solvent such as acetic acid or perform the reaction neat.

-

Slowly add acetic anhydride to the mixture while maintaining moderate temperature control. The reaction is exothermic.

-

After the addition is complete, stir the mixture until the reaction completion is confirmed by TLC or HPLC.

-

The product, 2-acetamido-4-chlorophenol, is typically isolated by pouring the reaction mixture into water, which precipitates the product. The solid is then filtered, washed, and dried.[6]

Step 2: Cyclization to 5-Chloro-2-methylbenzoxazole

Causality: The protected intermediate, 2-acetamido-4-chlorophenol, is then cyclized to form the benzoxazole ring. This intramolecular condensation reaction involves the nucleophilic attack of the phenolic hydroxyl group onto the carbonyl carbon of the acetamido group, followed by dehydration. This ring formation is a strategic move that further stabilizes the molecule and sets up the correct aromatic system for the subsequent nitration. A dehydrating agent, such as phosphorus pentoxide (P₂O₅) or polyphosphoric acid (PPA), is essential to drive the equilibrium towards the cyclized product.[5]

Experimental Protocol:

-

Combine 2-acetamido-4-chlorophenol with a dehydrating agent (e.g., PPA) in a reaction vessel equipped with a mechanical stirrer and a thermometer.

-

Heat the mixture, typically to a temperature range of 130-160°C, to facilitate the cyclization.

-

Monitor the reaction's progress. Upon completion, the hot mixture is carefully poured onto crushed ice or into cold water to precipitate the product.

-

The crude 5-chloro-2-methylbenzoxazole is then collected by filtration, washed thoroughly with water to remove the acid, and dried.[6]

Step 3: Nitration of 5-Chloro-2-methylbenzoxazole

Causality: This is the key step where the nitro group is introduced onto the benzoxazole core. The existing chloro and methylbenzoxazole groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C-6 position. The reaction is performed using a mixed acid system (concentrated nitric acid and concentrated sulfuric acid). The sulfuric acid acts as a catalyst by protonating the nitric acid, which facilitates the formation of the highly electrophilic nitronium ion.

Experimental Protocol:

-

In a flask maintained at a low temperature (e.g., 0-10°C) using an ice bath, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid.

-

Dissolve the 5-chloro-2-methylbenzoxazole from the previous step in a portion of the concentrated sulfuric acid.

-

Slowly add the substrate solution to the cold nitrating mixture, ensuring the temperature does not rise significantly.

-

After the addition, allow the reaction to stir at a controlled temperature until completion.

-

The reaction is quenched by carefully pouring the mixture over ice. The precipitated product, 5-chloro-2-methyl-6-nitrobenzoxazole, is filtered, washed neutral with water, and dried.[6][7]

Step 4: Hydrolysis and Deprotection

Causality: The final step in forming the intermediate is the removal of the 2-methyl group and the opening of the oxazole ring to reveal the free amino and hydroxyl groups. This is achieved via alkaline hydrolysis. The base attacks the C-2 position of the benzoxazole ring, leading to ring opening. Subsequent acidification neutralizes the phenoxide and liberates the free 2-amino-4-chloro-5-nitrophenol.

Experimental Protocol:

-

Suspend the 5-chloro-2-methyl-6-nitrobenzoxazole in an aqueous solution of a strong base, such as sodium hydroxide.

-

Heat the mixture under reflux to drive the hydrolysis to completion.

-

After cooling, the resulting solution is carefully acidified with a strong acid, such as concentrated hydrochloric acid, which causes the desired product to precipitate.[6]

-

The final intermediate, 2-amino-4-chloro-5-nitrophenol, is collected by filtration, washed with water, and dried.

| Parameter | Step 1: Acylation | Step 2: Cyclization | Step 3: Nitration | Step 4: Hydrolysis |

| Starting Material | 2-Amino-4-chlorophenol | 2-Acetamido-4-chlorophenol | 5-Chloro-2-methylbenzoxazole | 5-Chloro-2-methyl-6-nitrobenzoxazole |

| Key Reagents | Acetic Anhydride | PPA or P₂O₅ | Conc. HNO₃, Conc. H₂SO₄ | NaOH, HCl |

| Typical Temp. | 25-50°C | 130-160°C | 0-10°C | Reflux (100°C) |

| Product | 2-Acetamido-4-chlorophenol | 5-Chloro-2-methylbenzoxazole | 5-Chloro-2-methyl-6-nitrobenzoxazole | 2-Amino-4-chloro-5-nitrophenol |

| Table 1. Summary of Reaction Parameters for the Synthesis of the Key Intermediate. |

Part 2: Final Cyclization to 5-chloro-6-nitrobenzoxazole

With the crucial 2-amino-4-chloro-5-nitrophenol intermediate in hand, the final step is to re-form the benzoxazole ring, this time without a substituent at the 2-position. This is achieved through a condensation reaction with a one-carbon source, most commonly an orthoformate ester like triethyl orthoformate.

Causality: Triethyl orthoformate serves as an efficient reagent for this cyclodehydration. The reaction mechanism involves the initial reaction of the amino group with the orthoformate to form an intermediate, which then undergoes intramolecular cyclization via nucleophilic attack from the adjacent hydroxyl group, eliminating ethanol molecules to form the stable aromatic benzoxazole ring. An acid catalyst is often employed to accelerate the reaction.

Experimental Workflow and Protocol

Caption: General experimental workflow for the final cyclization step.

Experimental Protocol:

-

To a flask containing 2-amino-4-chloro-5-nitrophenol, add an excess of triethyl orthoformate.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by observing the cessation of ethanol distillation or by analytical techniques like TLC.

-

Upon completion, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.

-

The crude solid residue is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by trituration with a non-polar solvent like heptane to yield pure 5-chloro-6-nitrobenzoxazole.

Trustworthiness & Validation: Characterization

The identity and purity of the final product must be rigorously confirmed. Standard analytical techniques include:

-

Melting Point: A sharp melting point is indicative of high purity.

-

NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the key functional groups, such as the nitro group (typically around 1530 and 1350 cm⁻¹) and the C=N bond of the oxazole ring.

Conclusion

The synthesis of 5-chloro-6-nitrobenzoxazole is a well-established process that relies on the precise, stepwise functionalization of a simple starting material. By understanding the rationale behind each transformation—from amino group protection and directed nitration to the final cyclodehydration—researchers can reliably produce this valuable precursor. The methods described herein represent a logical and validated approach, providing a solid foundation for the application of this key intermediate in the synthesis of next-generation pharmaceutical agents. The versatility of the benzoxazole core ensures that it will remain a focus of medicinal chemistry research for the foreseeable future.[4][8]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijpbs.com [ijpbs.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. CN105753730A - Method for preparing 2-amino-4-chloro-5-nitrophenol - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 5-Chloro-6-benzoxazolamine: Properties, Synthesis, and Applications

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core, a heterocyclic motif composed of fused benzene and oxazole rings, is a cornerstone in modern medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it a privileged scaffold in the design of a wide array of biologically active molecules. Benzoxazole derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific, strategically substituted derivative: 5-Chloro-6-benzoxazolamine. The presence of a chlorine atom and an amino group on the benzoxazole framework provides two reactive handles for further chemical modifications, making it a valuable building block for the synthesis of complex molecular architectures in drug discovery programs.[1] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the physical and chemical properties, synthesis, and potential applications of this versatile compound.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and pharmacokinetic behavior.

Structural and Molecular Data

The structural and molecular details of this compound are summarized in the table below.[1][2][3]

| Property | Value | Source |

| IUPAC Name | 5-chloro-1,3-benzoxazol-6-amine | [1] |

| CAS Number | 916791-64-5 | [1][2][4] |

| Molecular Formula | C₇H₅ClN₂O | [1][2] |

| Molecular Weight | 168.58 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Predicted Boiling Point | 296.4 ± 20.0 °C | [1][3] |

| Predicted Density | 1.481 ± 0.06 g/cm³ | [1][3] |

| Predicted pKa | 0.87 ± 0.10 | [1] |

| InChI | InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2 | [1] |

| SMILES | C1=C(C(=CC2=C1OC=N2)Cl)N | [1] |

Solubility Profile

Synthesis of this compound

The most common and direct route to this compound is through the reduction of its nitro precursor, 5-chloro-6-nitrobenzoxazole.[1] This transformation is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 5-chloro-6-nitrobenzoxazole

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

5-chloro-6-nitrobenzoxazole

-

Tetrahydrofuran (THF), anhydrous

-

Raney Nickel (pre-washed)

-

Hydrogen gas (H₂)

-

Heptane

-

Standard laboratory glassware

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Step-by-Step Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 5-chloro-6-nitrobenzoxazole in anhydrous tetrahydrofuran.

-

Catalyst Addition: Carefully add a catalytic amount of pre-washed Raney Nickel to the solution under an inert atmosphere.

-

Hydrogenation: Secure the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then pressurize to approximately 50 psi.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1.5 hours.[1]

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst. Wash the celite pad with a small amount of THF to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the THF.

-

Purification: Purify the resulting crude product by trituration with heptane. This involves suspending the crude solid in heptane and stirring to dissolve impurities, followed by cooling to induce precipitation of the purified product.

-

Isolation: Collect the purified this compound by filtration, wash with a small amount of cold heptane, and dry under vacuum.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on the analysis of analogous benzoxazole structures.[5][6][7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The protons on the benzoxazole ring will appear in the aromatic region (typically δ 7.0-8.5 ppm).[5] The exact chemical shifts and coupling patterns will depend on the electronic environment created by the chloro and amino substituents. The amine protons are expected to appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbon atoms of the benzoxazole core will have characteristic chemical shifts influenced by the electronegative oxygen and nitrogen atoms. Aromatic carbons typically resonate in the range of δ 110-160 ppm.[5][8]

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the primary amine.[10]

-

C=N stretching: A sharp peak around 1600-1650 cm⁻¹ characteristic of the imine bond within the oxazole ring.[11]

-

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: A band in the 1200-1350 cm⁻¹ region.[10]

-

C-Cl stretching: A peak in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (168.58 g/mol ). The fragmentation pattern will likely involve the loss of small neutral molecules such as CO, HCN, and cleavage of the benzoxazole ring.[12][13][14] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion peak and any chlorine-containing fragment ions.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the nucleophilic amino group and the electrophilic site at the chlorine-substituted carbon. This dual reactivity makes it a versatile intermediate for the synthesis of more complex molecules.

Reactions at the Amino Group

The primary amino group can undergo a variety of common transformations, including:

-

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of other functional groups.

Reactions at the Chloro Group

The chlorine atom, being attached to an aromatic ring, is generally unreactive towards nucleophilic substitution. However, it can participate in transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C, C-N, and C-O bond formation.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form a new carbon-carbon bond. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines to form a new carbon-nitrogen bond. This reaction provides a route to a diverse range of N-substituted derivatives.

Applications in Research and Drug Development

The structural features of this compound make it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery. Its derivatives have been investigated for various therapeutic applications.

-

Anticancer Agents: The benzoxazole scaffold is present in numerous compounds with demonstrated anticancer activity. The ability to functionalize both the 5- and 6-positions of the benzoxazole ring allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various cancer cell lines.[1]

-

Anti-parasitic Drugs: Structurally related benzoxazole amides have been included in open synthesis network research programs for neglected diseases. While the initial compounds showed moderate activity, the core structure remains a viable starting point for the development of new anti-parasitic agents.[1]

Safety, Handling, and Disposal

Specific toxicological data for this compound is not available. Therefore, it is prudent to handle this compound with the care afforded to other potentially hazardous aromatic amines and halogenated compounds.

Hazard Assessment

Based on analogous compounds such as chloroanilines and aminobenzoxazoles, this compound should be considered:

-

Harmful if swallowed, inhaled, or in contact with skin.[15][16]

-

A potential skin and eye irritant.[15]

-

Potentially toxic to aquatic life.[15]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][17]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[17]

-

Spill Response: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste. Ensure the area is well-ventilated during cleanup.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[18][19][20]

Conclusion

This compound is a valuable and versatile building block in synthetic organic and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting material for the creation of diverse molecular libraries for drug discovery and materials science applications. While there are gaps in the publicly available experimental data for this specific compound, this guide provides a comprehensive overview of its known and predicted properties, synthesis, and reactivity based on the current scientific literature and knowledge of analogous compounds. As research in this area continues, a more detailed understanding of the unique properties and applications of this compound is anticipated.

References

- 1. This compound (916791-64-5) for sale [vulcanchem.com]

- 2. This compound CAS#: 916791-64-5 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 916791-64-5 | this compound | Tetrahedron [thsci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 15. geneseo.edu [geneseo.edu]

- 16. TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. heynovachem.com [heynovachem.com]

- 18. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 19. international.skcinc.com [international.skcinc.com]

- 20. collectandrecycle.com [collectandrecycle.com]

The Multifaceted Biological Activities of Benzoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Preamble: The Benzoxazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzoxazole core, an aromatic organic compound featuring a fused benzene and oxazole ring, represents a cornerstone in the edifice of medicinal chemistry.[1] Its structural similarity to naturally occurring nucleic bases like adenine and guanine allows for facile interaction with biological macromolecules, making it a "privileged scaffold" in drug design.[2][3] This guide provides an in-depth exploration of the diverse biological activities exhibited by benzoxazole derivatives, offering researchers and drug development professionals a comprehensive technical resource. We will delve into the anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, and antiviral properties of these versatile molecules, complete with detailed experimental protocols, mechanistic insights, and quantitative data to facilitate informed research and development.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzoxazole derivatives have emerged as a significant class of compounds with potent anticancer activity against a wide array of human cancer cell lines.[4][5][6] Their mechanisms of action are diverse, targeting key pathways involved in tumor growth, angiogenesis, and metastasis.[7][8]

Mechanisms of Anticancer Action

A notable mechanism of action for some benzoxazole derivatives is the induction of cytochrome P450 enzymes, particularly CYP1A1.[7] For instance, the anticancer prodrug Phortress has an active metabolite, 5F-203, which is a potent agonist of the aryl hydrocarbon receptor (AhR).[7] Activation of AhR leads to the expression of the CYP1A1 gene, which is implicated in the metabolic activation of the prodrug to its cytotoxic form.[7]

Another critical strategy employed by benzoxazole derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are pivotal in tumor angiogenesis and proliferation.[8] Specific derivatives have been designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met, two key RTKs.[8][9]

-

VEGFR-2 Inhibition: By blocking VEGFR-2, these compounds disrupt the downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that tumors need to grow.[9]

-

c-Met Inhibition: The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple signaling pathways including RAS/MAPK and PI3K/AKT, which drive cell proliferation, survival, and motility.[4] Benzoxazole-based inhibitors can effectively block these oncogenic signals.

The following diagram illustrates the signaling pathways targeted by these benzoxazole derivatives.

Caption: Targeted Anticancer Signaling Pathways.

Quantitative Anticancer Activity

The anticancer efficacy of benzoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 11b | MCF-7 (Breast) | 6.25 | [8] |

| A549 (Lung) | 8.33 | [8] | |

| PC-3 (Prostate) | 15.95 | [8] | |

| Compound 14a | HepG2 (Liver) | 3.95 | [9] |

| MCF-7 (Breast) | 4.054 | [9] | |

| Compound 14g | MCF-7 (Breast) | 5.8 | [9] |

| Compound 19 | SNB-75 (CNS) | - (35.49% GI) | [10] |

| Compound 20 | SNB-75 (CNS) | - (31.88% GI) | [10] |

%GI = Percent Growth Inhibition

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Benzoxazole test compounds

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the benzoxazole test compounds in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[12]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well. For suspension cells, the solubilization solution can be added directly.

-

Absorbance Measurement: Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compounds.

Antimicrobial Activity: Combating Pathogenic Microbes

Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various strains of bacteria and fungi, making them promising candidates for the development of new anti-infective agents.[13][14]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of some benzoxazole derivatives is believed to involve the inhibition of bacterial DNA gyrase.[15] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Quantitative Antimicrobial Activity

The antimicrobial potency of benzoxazole derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[16]

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound A | Staphylococcus aureus | > Ciprofloxacin | [13] |

| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ µM | [14] |

| Compound 24 | Escherichia coli | 1.40 x 10⁻³ µM | [14] |

| B7, B11 | Pseudomonas aeruginosa | 16 | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[16]

Materials:

-

Benzoxazole test compounds

-

Sterile 96-well round-bottom microtiter plates

-

Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Bacterial strains for testing

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: From a pure overnight culture of the test bacterium, suspend 3-4 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]

-

Compound Dilution: Prepare a stock solution of the benzoxazole compound. In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.[16]

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (broth and inoculum) and a negative control (broth only).[16]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).[16]

Anti-inflammatory and Analgesic Activities: Modulating Pain and Inflammation

Several benzoxazole derivatives have been shown to possess significant anti-inflammatory and analgesic properties.[11][16][18][19]

Mechanism of Action

The anti-inflammatory effects of some benzoxazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade.[20] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are major mediators of inflammation and pain.

Experimental Protocols

3.2.1. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This is a standard in vivo model to screen for acute anti-inflammatory activity.[21]

Materials:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

-

Lambda Carrageenan (1% w/v in sterile 0.9% saline)

-

Benzoxazole test compound

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat.[21]

-

Drug Administration: Administer the test compound or control orally one hour before carrageenan injection.[21]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[21]

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[21]

-

Data Analysis: Calculate the percentage inhibition of edema compared to the vehicle control group.

3.2.2. Formalin-Induced Nociception in Mice (Analgesic)

The formalin test is used to assess both neurogenic and inflammatory pain.[22]

Materials:

-

Mice

-

Formalin solution (2.5% in saline)

-

Benzoxazole test compound

-

Observation chamber

Procedure:

-

Drug Administration: Administer the test compound to the mice.

-

Formalin Injection: After a set time, inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.[23]

-

Observation: Immediately place the mouse in an observation chamber and record the time spent licking or biting the injected paw during two phases: the early phase (0-5 minutes, neurogenic pain) and the late phase (15-30 minutes, inflammatory pain).[22]

-

Data Analysis: Compare the nociceptive response time in the treated groups to the control group.

Other Notable Biological Activities

Beyond the major activities detailed above, benzoxazole derivatives have shown promise in several other therapeutic areas.

-

Anticonvulsant Activity: Certain derivatives have demonstrated efficacy in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) model.[12][24]

-

Antidiabetic Activity: Inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, has been observed with some benzoxazole compounds, suggesting their potential in managing postprandial hyperglycemia.[25]

-

Antiviral Activity: Promising antiviral activity has been reported, for instance, against the Tobacco Mosaic Virus (TMV).[26]

Experimental Protocols for Other Activities

4.1.1. Maximal Electroshock Seizure (MES) Model (Anticonvulsant)

This model is used to identify compounds effective against generalized tonic-clonic seizures.[27]

Procedure:

-

Administer the test compound to mice.

-

At the time of peak effect, deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[27]

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase indicates anticonvulsant activity.

4.1.2. α-Amylase and α-Glucosidase Inhibition Assay (Antidiabetic)

This in vitro assay measures the ability of a compound to inhibit key carbohydrate-digesting enzymes.

Procedure (α-Amylase):

-

Pre-incubate the test compound with α-amylase solution.[28]

-

Add a starch solution to initiate the reaction.

-

After incubation, stop the reaction and measure the amount of reducing sugars produced. A decrease in reducing sugars indicates inhibition.[28]

Procedure (α-Glucosidase):

-

Pre-incubate the test compound with α-glucosidase.[29]

-

Add p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

-

Measure the absorbance of the released p-nitrophenol to determine enzyme activity. A lower absorbance indicates inhibition.[29]

4.1.3. Anti-Tobacco Mosaic Virus (TMV) Assay

The half-leaf local lesion assay is a standard method to evaluate antiviral activity against TMV.

Procedure:

-

Inactivation Assay: Mix the test compound with the virus and then inoculate the mixture onto tobacco leaves.

-

Protective Assay: Apply the test compound to the leaves before inoculating with the virus.[30]

-

Curative Assay: Inoculate the leaves with the virus and then apply the test compound.

-

Count the number of local lesions that develop on the leaves after a few days. A reduction in the number of lesions compared to the control indicates antiviral activity.[30]

Synthesis of Benzoxazole Derivatives

A common and versatile method for synthesizing 2-substituted benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or their derivatives.[31] Modern, more efficient methods have also been developed.

General Synthetic Protocol

A representative modern protocol involves the use of triflic anhydride (Tf₂O) and 2-fluoropyridine to promote the reaction between a tertiary amide and a 2-aminophenol.[14]

Procedure:

-

To a solution of the tertiary amide in dichloromethane (DCM), add 2-fluoropyridine.

-

Cool the mixture to 0°C and add Tf₂O dropwise.

-

After stirring, add the 2-aminophenol and continue stirring at room temperature.

-

Quench the reaction with triethylamine (Et₃N).

-

Evaporate the solvent and purify the product by column chromatography.[14]

The following diagram illustrates a general workflow for the synthesis and biological evaluation of benzoxazole derivatives.

Caption: General Drug Discovery Workflow.

Conclusion and Future Perspectives

The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The versatility of its chemistry allows for the generation of large libraries of derivatives for high-throughput screening. Future research in this area will likely focus on the development of more selective and potent inhibitors of specific biological targets, the exploration of novel mechanisms of action, and the use of computational methods to guide the design of next-generation benzoxazole-based drugs. This guide provides a solid foundation for researchers to build upon in their quest for new and improved therapies.

References

- 1. meliordiscovery.com [meliordiscovery.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. c-MET [stage.abbviescience.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity and In Vivo Antidiabetic Activity of Withania frutescens L. Foliar Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchhub.com [researchhub.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Benzoxazole synthesis [organic-chemistry.org]

- 18. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 19. texaschildrens.org [texaschildrens.org]

- 20. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]

- 25. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. jyoungpharm.org [jyoungpharm.org]

- 29. Alpha-amylase and Alpha-glucosidase enzymes inhibition and antioxidant potential of selected medicinal plants used as anti-diabetes by Sundanese community in West Java, Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 5-Chloro-6-benzoxazolamine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-benzoxazolamine, a heterocyclic compound with the molecular formula C₇H₅ClN₂O, has emerged as a molecule of interest within drug discovery programs, demonstrating moderate biological activity in preliminary screens, including those for neglected diseases.[1] Despite this initial promise, its precise mechanism of action remains largely uncharacterized, presenting both a challenge and an opportunity for significant scientific discovery. This in-depth technical guide provides a comprehensive, field-proven framework for systematically elucidating the molecular target(s) and cellular pathways modulated by this compound. Moving beyond a mere listing of protocols, this document outlines a logical, self-validating workflow designed to generate robust and actionable data for drug development professionals. We will delve into the causality behind experimental choices, from initial phenotypic screening to definitive target validation and pathway analysis, equipping researchers with the strategy and methodology required to unlock the therapeutic potential of this intriguing small molecule.

Introduction: The Case for this compound

This compound is a benzoxazole derivative, a scaffold known to be of interest in medicinal chemistry.[1] Its chemical structure, featuring a chlorinated benzoxazole core with an amine substituent, suggests potential for diverse molecular interactions.[1] While its physical and chemical properties are defined (Molecular Weight: 168.58 g/mol ), its biological activity is not yet fully understood.[1][2][3] The imperative for detailed mechanism of action (MoA) studies is clear: a thorough understanding of how a compound exerts its effects is fundamental to its development as a safe and effective therapeutic agent.[1][4][5]

This guide proposes a multi-pronged approach to systematically deconstruct the MoA of this compound. The workflow is designed to be iterative and data-driven, ensuring that each experimental stage informs the next, leading to a cohesive and validated mechanistic hypothesis.

Phase I: Characterizing the Cellular Phenotype

The initial step in understanding a compound's MoA is to define its observable effects on cells. This phenotypic screening approach provides crucial clues about the potential pathways being affected, without prior knowledge of the molecular target.[6]

Cell Viability and Proliferation Assays

A fundamental question is whether this compound is cytotoxic, cytostatic, or has no effect on cell proliferation. A panel of cell lines, including cancerous and non-cancerous lines, should be tested to identify sensitive cell types and to determine the compound's potency (IC50).

This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.[7][8][9]

Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[8]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a relevant time course (e.g., 24, 48, and 72 hours).

-

Assay Procedure:

-

Equilibrate the plate to room temperature for 30 minutes.[7]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.[7]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.[7]

Trustworthiness: The "add-mix-measure" format of the CellTiter-Glo® assay minimizes pipetting errors, and its high sensitivity allows for accurate determination of cell viability.[8] Comparing results with an orthogonal method, such as an MTT assay which measures metabolic activity through a different mechanism, will further validate the findings.[7][10]

| Parameter | CellTiter-Glo® Assay | MTT Assay |

| Principle | ATP quantitation (luminescence) | Tetrazolium reduction (colorimetric) |

| Sensitivity | High | Moderate |

| Procedure | Single-step addition | Multi-step with solubilization |

| Throughput | High | Moderate |

Phase II: Target Identification and Validation

Once a consistent cellular phenotype is established, the next critical phase is to identify the direct molecular target(s) of this compound.[6][11][12] This process, often referred to as target deconvolution, can be approached through several complementary methods.

Affinity-Based Target Identification

This approach involves using the compound itself as a "bait" to pull down its binding partners from a cell lysate.

This method provides a direct way to isolate proteins that physically interact with the small molecule.[13]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for validating target engagement in a cellular context. It relies on the principle that a protein's thermal stability changes upon ligand binding.[14][15][16][17]

Principle: When a compound binds to its target protein, it generally stabilizes the protein's structure, increasing its melting temperature (Tm). This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.[14][18]

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Aliquot the cell suspension and heat each aliquot to a different temperature for a fixed time (e.g., 3 minutes) in a thermal cycler.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Protein Quantification: Analyze the amount of the putative target protein in the soluble fraction by Western blot.[19]

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Trustworthiness: CETSA's key advantage is its ability to confirm target engagement within the complex environment of a living cell, providing more physiologically relevant data than purely in vitro methods.[14][15]

Phase III: Delineating the Downstream Signaling Pathway

Identifying the direct target is only part of the story. A comprehensive MoA study must also map the downstream signaling cascade that is altered by the compound's interaction with its target, ultimately leading to the observed cellular phenotype.[20]

Kinase Activity Profiling

Many small molecule drugs target kinases, which are key regulators of cellular signaling.[21] If the identified target is a kinase, or if the phenotypic screen suggests involvement of a kinase pathway, a broad kinase profiling screen is warranted.

Utilize a commercial service or an in-house platform to screen this compound against a large panel of purified kinases.[22][23] This will determine the compound's selectivity and identify any off-target kinase activities.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM | IC50 (µM) |

| Kinase A | 95% | 99% | 0.05 |

| Kinase B | 15% | 30% | > 10 |

| Kinase C | 8% | 18% | > 10 |

| ... | ... | ... | ... |

Phospho-protein Analysis via Western Blot

To validate that the identified kinase target is modulated within the cell and to map the downstream pathway, Western blotting for key phosphorylated proteins is essential.[20]

Principle: This technique separates proteins by size, which are then transferred to a membrane and probed with antibodies specific to the protein of interest, including its phosphorylated forms.[24]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture a sensitive cell line and treat with this compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[20]

-

Blocking and Antibody Incubation:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the phosphorylated form of a downstream target overnight at 4°C.[20]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.[20]

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading and to assess changes in phosphorylation relative to the total protein level.

Conclusion: Synthesizing a Cohesive Model

The successful execution of this multi-phase investigational plan will yield a comprehensive dataset, enabling the construction of a validated mechanism of action for this compound. This journey, from broad phenotypic observation to the intricacies of molecular target engagement and downstream signaling, represents a robust and scientifically rigorous approach to modern drug discovery. The insights gained will be invaluable for guiding lead optimization, predicting potential on- and off-target effects, and ultimately determining the therapeutic trajectory of this promising compound.

References

- 1. This compound (916791-64-5) for sale [vulcanchem.com]

- 2. This compound CAS#: 916791-64-5 [amp.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. SmallMolecules.com | Mechanisms of Action in Small Molecules - SmallMolecules.com [smallmolecules.com]

- 5. mdpi.com [mdpi.com]

- 6. fiveable.me [fiveable.me]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 17. CETSA [cetsa.org]

- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Western Blot Protocol | Proteintech Group [ptglab.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. caymanchem.com [caymanchem.com]

- 22. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 23. reactionbiology.com [reactionbiology.com]

- 24. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Chloro-6-benzoxazolamine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities. 5-Chloro-6-benzoxazolamine, a specific analogue, presents a unique substitution pattern that suggests potential for selective interaction with various biological targets. This technical guide provides a comprehensive exploration of the putative therapeutic targets of this compound, grounded in the established activities of the broader benzoxazole class. We will delve into the scientific rationale for investigating key oncology and inflammation-related pathways, provide detailed, field-proven experimental protocols for target identification and validation, and present a logical framework for advancing this compound from a chemical entity to a potential therapeutic lead.

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

Benzoxazole and its derivatives have garnered significant attention in drug discovery due to their diverse biological activities, which include anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2][3]. The planar, aromatic, and heteroatomic nature of the benzoxazole ring system allows it to participate in various non-covalent interactions with biological macromolecules, making it an ideal scaffold for inhibitor design. The specific substitutions on the benzoxazole ring play a crucial role in determining the potency and selectivity of these interactions. In the case of this compound, the presence of an electron-withdrawing chlorine atom at the 5-position and an electron-donating amino group at the 6-position creates a distinct electronic and steric profile that can be exploited for targeted drug design.

This guide will focus on two primary therapeutic areas where benzoxazole derivatives have shown considerable promise: oncology and inflammation. We will hypothesize potential molecular targets for this compound within these areas and provide the experimental means to validate these hypotheses.

Potential Therapeutic Targets in Oncology

The anticancer activity of benzoxazole derivatives has been linked to their ability to interfere with critical cellular processes such as DNA replication, cell cycle progression, and signal transduction[2][4]. Based on existing literature for structurally related compounds, we propose the following high-priority targets for this compound.

DNA Topoisomerases I and II

Scientific Rationale: DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination. Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells. Several 2,5-disubstituted benzoxazole derivatives have been identified as potent inhibitors of both topoisomerase I and II[5][6][7][8]. Notably, a 5-chloro-substituted benzoxazole, 5-Chloro-2-(p-methylphenyl)benzoxazole, demonstrated significant inhibitory activity against topoisomerase II[5][6]. The presence of the chloro group on our lead compound suggests that it may also exhibit activity against this class of enzymes.

Experimental Validation Workflow:

Caption: Workflow for validating topoisomerase inhibition.

Detailed Protocol: Topoisomerase I/II Relaxation Assay

-

Objective: To determine if this compound can inhibit the supercoil relaxation activity of human topoisomerase I or II.

-

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I or II enzyme (commercially available)

-

Assay Buffer (specific to the enzyme)

-

ATP (for Topoisomerase II assay)

-

This compound (dissolved in DMSO)

-

Camptothecin (Topoisomerase I inhibitor control)

-

Etoposide (Topoisomerase II inhibitor control)

-

Agarose gel, electrophoresis equipment, and DNA stain.

-

-

Procedure:

-

Prepare reaction mixtures containing assay buffer, supercoiled DNA, and varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include no-enzyme, no-inhibitor, and positive control inhibitor reactions.

-

Initiate the reaction by adding the topoisomerase enzyme (and ATP for Topo II).

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topology by running the samples on a 1% agarose gel.

-

Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Safe) and visualize.

-

-

Self-Validation/Interpretation:

-

The no-enzyme control will show only the supercoiled DNA band.

-

The no-inhibitor control will show the conversion of supercoiled DNA to relaxed topoisomers.

-

Effective inhibition will be observed as a dose-dependent decrease in the formation of relaxed DNA, with a corresponding increase in the persistence of the supercoiled form. The IC50 value can be calculated from the dose-response curve.

-

PI3K/mTOR Signaling Pathway

Scientific Rationale: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers[9]. Benzoxazole derivatives have been identified as inhibitors of mTOR, demonstrating cytotoxic effects in breast cancer cell lines[10][11][12]. The structural features of this compound may allow it to bind to the ATP-binding pocket of these kinases.

Signaling Pathway Overview:

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Experimental Validation: A combination of in vitro kinase assays and in-cellulo target engagement assays are recommended.

Detailed Protocol: In-Cellulo Target Engagement using Cellular Thermal Shift Assay (CETSA)

-

Objective: To determine if this compound directly binds to and stabilizes mTOR or other kinases within intact cells.

-

Principle: Ligand binding to a target protein increases its thermal stability. CETSA measures the extent of this stabilization.

-

Materials:

-

Cancer cell line with active mTOR signaling (e.g., MCF-7).

-

This compound.

-

DMSO (vehicle control).

-

PBS and protease inhibitors.

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

-

PCR machine or water baths for temperature gradient.

-

Western blotting reagents and antibodies for mTOR and a control protein (e.g., GAPDH).

-

-

Procedure:

-

Treat cultured cells with this compound or vehicle (DMSO) for a defined period.

-

Harvest and resuspend the cells in PBS with protease inhibitors.

-

Divide the cell suspension into aliquots and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C).

-

Cool the samples on ice, then lyse the cells.

-

Separate the soluble protein fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

-

Analyze the amount of soluble target protein (mTOR) in each sample by Western blotting.

-

-

Self-Validation/Interpretation:

-

In the vehicle-treated samples, the amount of soluble mTOR will decrease as the temperature increases.

-

If this compound binds to mTOR, the protein will be more resistant to thermal denaturation, resulting in a shift of the melting curve to higher temperatures. This provides strong evidence of direct target engagement in a physiological context.

-

Other Potential Oncology Targets

-

Receptor Tyrosine Kinases (VEGFR-2, c-Met): Benzoxazole derivatives have been developed as dual inhibitors of VEGFR-2 and c-Met, key drivers of angiogenesis and metastasis[13][14].

-

Sirtuin 1 (SIRT1): Some benzoxazoles act as modulators of SIRT1, a deacetylase implicated in cancer cell metabolism and survival[15].

Potential Therapeutic Targets in Inflammation

Chronic inflammation is a key component of numerous diseases. Benzoxazoles have demonstrated anti-inflammatory activity, often through the inhibition of enzymes involved in the production of pro-inflammatory mediators.

5-Lipoxygenase (5-LOX) and Cyclooxygenase-2 (COX-2)

Scientific Rationale: 5-LOX and COX-2 are key enzymes in the arachidonic acid cascade, leading to the production of leukotrienes and prostaglandins, respectively. These molecules are potent mediators of inflammation. Benzoxazole derivatives have been reported as inhibitors of both 5-LOX and COX-2[16][17][18][19][20]. The structural characteristics of this compound may allow it to interact with the active sites of these enzymes.

Arachidonic Acid Cascade Overview:

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoxazole - Wikipedia [en.wikipedia.org]

- 4. ajphs.com [ajphs.com]

- 5. Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]

- 14. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A new series of benzoxazole-based SIRT1 modulators for targeted therapy of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 18. nano-ntp.com [nano-ntp.com]

- 19. jocpr.com [jocpr.com]

- 20. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

InChI and SMILES identifiers for 5-Chloro-6-benzoxazolamine

An In-depth Technical Guide to the InChI and SMILES Identifiers for 5-Chloro-6-benzoxazolamine

Introduction: Defining a Molecule in the Digital Age

In the landscape of modern chemical research and drug development, the unambiguous identification of a molecule is paramount. Trivial names and even systematic IUPAC nomenclature can be cumbersome or prone to ambiguity. For computational analysis, database searching, and global scientific communication, standardized, machine-readable identifiers are essential. This guide provides a detailed technical examination of two such critical identifiers—InChI and SMILES—for the compound this compound, a heterocyclic molecule of interest in medicinal chemistry.

This document moves beyond a simple listing of identifiers to explore their structure, logic, and practical application. As senior application scientists and researchers, our goal is not just to use these tools, but to understand their foundations, ensuring precision in our work from synthesis to screening.

Part 1: The Foundational Identity of this compound

Before dissecting the line notation identifiers, we must ground our subject in its core chemical context. This compound is a substituted benzoxazole, a scaffold known for its presence in compounds with diverse biological activities.[1] Its identity is established by a collection of standardized properties and identifiers.

Table 1: Core Chemical Properties and Identifiers [2]

| Property | Value |

|---|---|

| CAS Number | 916791-64-5 |

| Molecular Formula | C₇H₅ClN₂O |

| Molecular Weight | 168.58 g/mol |

| IUPAC Name | 5-chloro-1,3-benzoxazol-6-amine |

These foundational data points are crucial, but for computational tasks, we rely on structural identifiers that encode the molecule's topology.

Table 2: Key Structural Identifiers for this compound [2]

| Identifier Type | Value |

|---|---|

| SMILES | C1=C(C(=CC2=C1OC=N2)Cl)N |

| InChI | InChI=1S/C7H5ClN2O/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H,9H2 |

| InChIKey | NZEGGJATCKIJIN-UHFFFAOYSA-N |

Part 2: Deconstructing the Identifiers: From String to Structure